
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is a highly chlorinated and fluorinated organic compound. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications. The presence of multiple chlorine and fluorine atoms contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane typically involves the chlorination and fluorination of hexane derivatives. The process can be carried out using various chlorinating and fluorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific reaction temperatures and pressures can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form less chlorinated and fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce less or more halogenated compounds, respectively.
Applications De Recherche Scientifique
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials that require high stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high electronegativity and steric hindrance due to the presence of multiple halogen atoms can affect its binding affinity and reactivity. It may inhibit or activate specific biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95): Another highly chlorinated compound with similar stability and resistance to degradation.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
Pentachloropyridine: A chlorinated pyridine derivative used in organic synthesis and as a building block for more complex compounds.
Uniqueness
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties such as high stability, resistance to degradation, and specific reactivity patterns. These characteristics make it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
56949-85-0 |
|---|---|
Formule moléculaire |
C6Cl5F9 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
1,2,3,5,6-pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Cl5F9/c7-1(12,2(8,13)5(10,17)18)4(15,16)3(9,14)6(11,19)20 |
Clé InChI |
IUUCCYGTTMEXMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)Cl)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


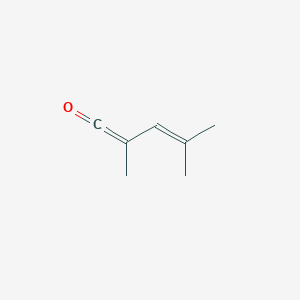
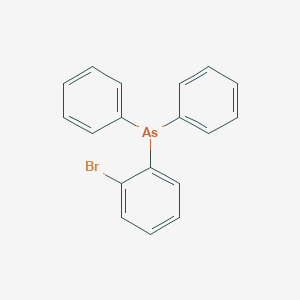
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
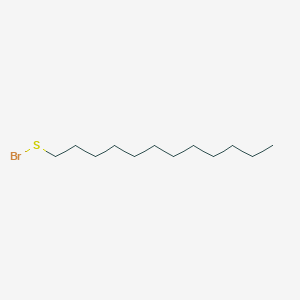

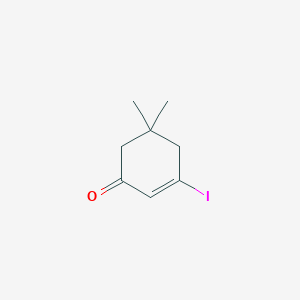
octylsulfanium bromide](/img/structure/B14629853.png)
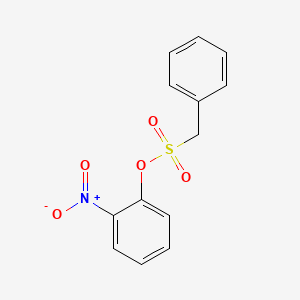
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

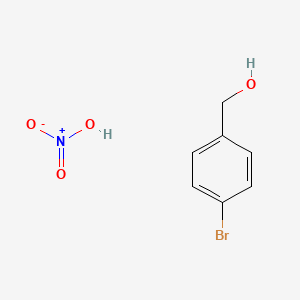
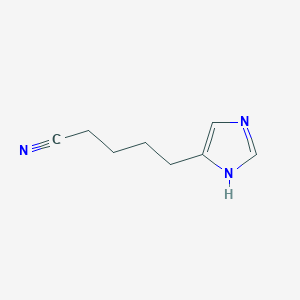
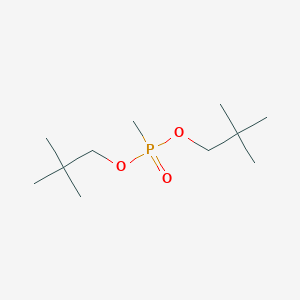
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
